molecular formula C18H16BrN3O B11461308 1-(4-bromobenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one

1-(4-bromobenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one

Cat. No.: B11461308
M. Wt: 370.2 g/mol
InChI Key: WUKIOUNDTLMSPE-UHFFFAOYSA-N
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Description

1-(4-bromobenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a bromobenzyl group attached to a tetrahydro-pyrimidoquinazolinone core, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through various methods, including the reaction of anthranilic acid with formamide or formic acid, followed by cyclization.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave-assisted synthesis, metal-catalyzed reactions, or phase-transfer catalysis to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: 4-bromobenzyl chloride with potassium carbonate in DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can yield a variety of substituted quinazolinones .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It has been investigated for its antimicrobial, antimalarial, and anticancer properties.

    Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-bromobenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one is unique due to its specific substitution pattern and tetrahydro-pyrimidoquinazolinone core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C18H16BrN3O

Molecular Weight

370.2 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-3,4-dihydro-2H-pyrimido[2,1-b]quinazolin-6-one

InChI

InChI=1S/C18H16BrN3O/c19-14-8-6-13(7-9-14)12-21-10-3-11-22-17(23)15-4-1-2-5-16(15)20-18(21)22/h1-2,4-9H,3,10-12H2

InChI Key

WUKIOUNDTLMSPE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3C(=O)N2C1)CC4=CC=C(C=C4)Br

Origin of Product

United States

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